(7-Chloro-6-fluoro-1H-indol-2-yl)methanol (7-Chloro-6-fluoro-1H-indol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2304853-29-8
VCID: VC3180142
InChI: InChI=1S/C9H7ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-3,12-13H,4H2
SMILES: C1=CC(=C(C2=C1C=C(N2)CO)Cl)F
Molecular Formula: C9H7ClFNO
Molecular Weight: 199.61 g/mol

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol

CAS No.: 2304853-29-8

Cat. No.: VC3180142

Molecular Formula: C9H7ClFNO

Molecular Weight: 199.61 g/mol

* For research use only. Not for human or veterinary use.

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol - 2304853-29-8

Specification

CAS No. 2304853-29-8
Molecular Formula C9H7ClFNO
Molecular Weight 199.61 g/mol
IUPAC Name (7-chloro-6-fluoro-1H-indol-2-yl)methanol
Standard InChI InChI=1S/C9H7ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-3,12-13H,4H2
Standard InChI Key JYZWFKQAWUWLOX-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1C=C(N2)CO)Cl)F
Canonical SMILES C1=CC(=C(C2=C1C=C(N2)CO)Cl)F

Introduction

Chemical Structure and Properties

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol belongs to the indole family, a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals. The compound features a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with three key substituents: a chlorine atom at position 7, a fluorine atom at position 6, and a hydroxymethyl group at position 2.

Physical and Chemical Characteristics

The physical and chemical properties of this compound can be predicted based on its structure:

PropertyPredicted Value/Characteristic
Molecular FormulaC₉H₇ClFNO
Molecular Weight199.61 g/mol
Physical StateLikely a crystalline solid
SolubilityModerate solubility in organic solvents; limited water solubility
Hydrogen Bond DonorsTwo (N-H and O-H groups)
Hydrogen Bond AcceptorsThree (N, O, and F atoms)
LogPApproximately 1.5-2.5 (estimated)

The presence of both chlorine and fluorine atoms significantly influences the electron distribution across the molecule, creating a unique electrostatic profile. The hydroxymethyl group provides a handle for hydrogen bonding and further chemical modifications, while the halogen substituents enhance lipophilicity and potentially improve metabolic stability.

Spectroscopic Properties

Based on the structural features, this compound would likely exhibit characteristic spectroscopic profiles:

Spectroscopic MethodExpected Features
¹H NMRSignals for indole N-H (broad singlet), aromatic protons (complex pattern), hydroxymethyl CH₂ (singlet/doublet), and OH (exchangeable)
¹³C NMRSignals for aromatic carbons (influenced by F and Cl substituents), and hydroxymethyl carbon
IRCharacteristic bands for O-H stretch, N-H stretch, and C-F and C-Cl bonds
Mass SpectrometryMolecular ion peak with characteristic isotope pattern due to chlorine

Synthetic Approaches

The synthesis of (7-Chloro-6-fluoro-1H-indol-2-yl)methanol would likely employ established methodologies for constructing substituted indoles.

Key Synthetic Steps

A plausible synthetic pathway might involve:

StepReaction TypeReagentsConditions
1Formation of 6-fluoro-7-chloroindoleAppropriately substituted starting materialsFischer indole synthesis conditions
2Introduction of hydroxymethyl groupn-BuLi, followed by formaldehyde or paraformaldehyde-78°C to room temperature, THF
3PurificationColumn chromatographySilica gel, appropriate solvent system

Nucleophilic functionalizations of indole derivatives often employ specific reaction conditions to achieve selectivity, as demonstrated in related research on indole chemistry .

Chemical Reactivity

The reactivity of (7-Chloro-6-fluoro-1H-indol-2-yl)methanol is governed by three principal functional groups: the indole core, the hydroxymethyl group, and the halogen substituents.

Types of Chemical Transformations

Based on the reactivity patterns of similar indole derivatives, several transformation types can be anticipated:

  • Oxidation Reactions: The hydroxymethyl group could be oxidized to the corresponding aldehyde or carboxylic acid

  • Substitution Reactions: The hydroxyl group could serve as a leaving group after activation

  • Halogen Exchange: Under appropriate conditions, the chlorine or fluorine atoms might undergo substitution

  • N-H Functionalization: The indole nitrogen could be alkylated or acylated

Reactivity Parameters

The electronic properties of the substituents significantly influence reactivity:

SubstituentElectronic EffectImpact on Reactivity
7-ChloroElectron-withdrawingDeactivates positions 6 and 8; activates positions 4 and 5 toward electrophilic substitution
6-FluoroStrongly electron-withdrawingDeactivates adjacent positions; may activate para position toward nucleophilic substitution
2-HydroxymethylWeakly electron-donatingProvides site for nucleophilic substitution after activation

Major Reaction Products

Key transformation products would include:

Reaction TypeExpected ProductPotential Applications
Oxidation(7-Chloro-6-fluoro-1H-indol-2-yl)carboxaldehydePrecursor for further functionalization
Oxidation(7-Chloro-6-fluoro-1H-indol-2-yl)carboxylic acidBuilding block for amide synthesis
Etherification(7-Chloro-6-fluoro-1H-indol-2-yl)methyl ethersModification of physicochemical properties
Esterification(7-Chloro-6-fluoro-1H-indol-2-yl)methyl estersProdrug development

Structure-Activity Relationship Considerations

The specific substitution pattern in (7-Chloro-6-fluoro-1H-indol-2-yl)methanol creates a unique pharmacophore:

  • The 7-chloro substituent increases lipophilicity and molecular volume

  • The 6-fluoro group enhances metabolic stability and binding through fluorine-protein interactions

  • The 2-hydroxymethyl group provides a hydrogen bond donor/acceptor site

  • The indole N-H can form key hydrogen bonds with target proteins

PathwayPotential MechanismBiological Significance
Cholinergic SystemInhibition of cholinesterase activityNeurotransmission modulation
Viral ReplicationInterference with viral enzymes or host factorsAntiviral effects
Bacterial Cell Wall SynthesisDisruption of biosynthetic pathwaysAntimicrobial activity
Signal TransductionModulation of protein-protein interactionsInfluence on cell proliferation and apoptosis

Comparative Analysis with Related Compounds

Understanding the relationship between (7-Chloro-6-fluoro-1H-indol-2-yl)methanol and structurally similar compounds provides valuable insights into its unique properties.

Structural Comparisons

CompoundStructural SimilarityKey DifferencesImpact on Properties
(6-fluoro-1H-indol-2-yl)methanolSame core with 6-fluoro and 2-hydroxymethylLacks chlorine at position 7Lower lipophilicity; different electronic distribution
(7-chloro-1H-indol-2-yl)methanolSame core with 7-chloro and 2-hydroxymethylLacks fluorine at position 6Different electronic properties; potentially different metabolic stability
6-fluoro-7-chloro-1H-indoleSame halogenated indole coreLacks hydroxymethyl groupDifferent solubility profile; reduced hydrogen bonding capacity
(7-bromo-6-fluoro-1H-indol-2-yl)methanolSame core with 6-fluoro and 2-hydroxymethylBromo vs. chloro at position 7Larger halogen; different bond strength and polarizability

Functional Comparisons

The functional properties of these compounds would likely differ based on their structural features:

Property(7-Chloro-6-fluoro-1H-indol-2-yl)methanol(6-fluoro-1H-indol-2-yl)methanolImpact on Application
Lipophilicity (LogP)HigherLowerAffects membrane permeability and distribution
Metabolic StabilityPotentially enhancedModerateInfluences half-life and bioavailability
Binding AffinityUnique profile due to dual halogensDifferent due to single halogenDetermines target selectivity
Synthetic AccessibilityMore challengingSimplerAffects scalability and cost

Research Applications

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol holds potential value across multiple research domains.

Medicinal Chemistry Applications

In drug discovery, this compound could serve several important functions:

  • As a lead compound for developing novel therapeutics, particularly in areas where indole derivatives show promise

  • As a pharmacological probe to investigate specific biological targets

  • As a structural analog in structure-activity relationship studies

  • As a building block for the synthesis of more complex drug candidates

Synthetic Chemistry Utilities

The compound offers several advantages as a synthetic intermediate:

  • Multiple functional handles for diverse transformations

  • Regioselectively substituted scaffold for further elaboration

  • Potential template for investigating halogen-directed reactivity

  • Model compound for studying the effects of electron-withdrawing groups on indole chemistry

Analytical Characterization Methods

Comprehensive characterization of (7-Chloro-6-fluoro-1H-indol-2-yl)methanol would employ multiple analytical techniques.

Spectroscopic Identification

TechniqueExpected DataDiagnostic Features
¹H NMRComplex aromatic pattern; singlet for CH₂OHCoupling patterns influenced by F substitution
¹³C NMRCarbon signals with characteristic splitting patternsC-F coupling (doublet); C-Cl (no significant coupling)
FTIRCharacteristic bands for functional groupsO-H stretch (~3400 cm⁻¹); N-H stretch (~3300 cm⁻¹); C-F stretch (~1100 cm⁻¹)
UV-VisAbsorption maxima typical for substituted indolesλmax influenced by halogen substituents

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for purity determination and separation. Expected retention behavior would reflect the compound's moderately polar nature, with specific column selection based on the intended application.

Mass Spectrometry

Mass spectrometric analysis would reveal a characteristic isotope pattern due to the presence of chlorine, with prominent M and M+2 peaks in an approximately 3:1 ratio, providing a distinctive fingerprint for identification.

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